4-(Phenylsulfonyl)benzonitrile
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Overview
Description
4-(Phenylsulfonyl)benzonitrile is an organic compound with the molecular formula C13H9NO2S. It is characterized by a benzonitrile group substituted with a phenylsulfonyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Phenylsulfonyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-iodobenzonitrile with benzenesulfinic acid sodium salt under specific conditions . Another method includes the use of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and caesium carbonate in dimethyl sulfoxide at room temperature for 24 hours under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(Phenylsulfonyl)benzonitrile is utilized in numerous scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound finds applications in material science, particularly in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 4-(Phenylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These interactions are crucial in the compound’s applications in organic synthesis and drug development .
Comparison with Similar Compounds
- 4-(Phenylsulfonyl)benzaldehyde
- 4-(Phenylsulfonyl)benzoic acid
- 4-(Phenylsulfonyl)aniline
Comparison: 4-(Phenylsulfonyl)benzonitrile is unique due to the presence of both a nitrile and a sulfonyl group, which imparts distinct reactivity and versatility in chemical reactions. Compared to its analogs, such as 4-(Phenylsulfonyl)benzaldehyde and 4-(Phenylsulfonyl)benzoic acid, the nitrile group in this compound offers additional pathways for chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-(benzenesulfonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGXGJNDLQYPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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